molecular formula C8H8Br2 B2688298 2-Bromo-1-(bromomethyl)-4-methylbenzene CAS No. 75366-14-2

2-Bromo-1-(bromomethyl)-4-methylbenzene

Cat. No. B2688298
CAS RN: 75366-14-2
M. Wt: 263.96
InChI Key: KYIWEVXOEHKTRT-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-methylbenzene (2-BBMB) is a chemical compound that is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry and physiology. It is a colorless liquid with a boiling point of 132°C and a molecular weight of 249.14 g/mol. Its chemical formula is C7H7Br2. 2-BBMB has a number of unique properties that make it useful for a variety of applications in the laboratory.

Scientific Research Applications

Bromination and Synthesis of Sulfur-Functionalized Benzoquinones

Research has shown that the bromination of certain methylbenzenes, similar to 2-Bromo-1-(bromomethyl)-4-methylbenzene, leads to the synthesis of various bromination products. One such product, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, has been synthesized and used to create new sulfur-containing quinone derivatives. These derivatives are significant in organic synthesis and have potential applications in various chemical industries (Aitken et al., 2016).

Thermochemical Studies

The thermochemistry of halogen-substituted methylbenzenes, including compounds similar to this compound, has been extensively studied. These studies involve analyzing vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to a deeper understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific and industrial processes (Verevkin et al., 2015).

X-Ray Structure Determinations

The structures of several benzene derivatives, including those with bromo and bromomethyl substituents, have been determined through X-ray crystallography. This research provides valuable insights into the molecular configuration, intermolecular interactions, and packing motifs of these compounds, which are essential for understanding their reactivity and potential applications in material science and chemistry (Jones et al., 2012).

Liquid-phase Oxidation

Studies have explored the liquid-phase oxidation of methylbenzenes using catalyst systems. These reactions result in the formation of benzyl acetates, benzaldehydes, and nuclear-brominated products. Understanding these oxidation processes is vital for the development of new synthetic methods and the production of valuable chemical intermediates (Okada & Kamiya, 1981).

Synthesis of Organic Compounds

The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has been demonstrated. This compound, used as an intermediate in various applications like medicinal agents, organic dyes, and electroluminescent materials, highlights the broader utility of brominated benzene derivatives in organic synthesis (Xuan et al., 2010).

Polymerization Applications

The self-condensation of bromomethyl-substituted benzene derivatives has been studied for the synthesis of hyperbranched polymers. These polymers have numerous applications in material science due to their unique structural properties (Uhrich et al., 1992).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical compound and the necessary safety precautions. I found an SDS for a similar compound, “2-bromo-1-(bromomethyl)-4-chlorobenzene”, which indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWEVXOEHKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75366-14-2
Record name 2-bromo-1-(bromomethyl)-4-methylbenzene
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